molecular formula C11H10Cl2O B8427346 1,2-Dichloro-4-(1,1-dimethyl-prop-2-ynyloxy)-benzene

1,2-Dichloro-4-(1,1-dimethyl-prop-2-ynyloxy)-benzene

Cat. No. B8427346
M. Wt: 229.10 g/mol
InChI Key: IGIORIPRIVAHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812183B2

Procedure details

2-Methyl-but-3-yn-2-ol (1.68 g, 20 mmol) in acetonitrile (10 ml) was treated with DBU (20 mmol) and trifluoroacetic anhydride (20 mmol) at 0° C. The resulting mixture was stirred at 0° C. for 20 mins and then transferred to the solution of 3,4-dichlorophenol in acetonitrile (15 ml) with DBU (22 mmol) and CuCl2.H2O (10 mg) at the same temperature over a period of about 10 mins. The reaction mixture was stirred for 2 h and then quenched with H2O. Ethyl acetate was added to extract the product twice. Organic layer was washed with brine, dried and concentrated to yield the title compound as a colorless liquid.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
22 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
CuCl2.H2O
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:6])([C:4]#[CH:5])[CH3:3].C1CCN2C(=NCCC2)CC1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[Cl:31][C:32]1[CH:33]=[C:34](O)[CH:35]=[CH:36][C:37]=1[Cl:38]>C(#N)C>[Cl:31][C:32]1[CH:33]=[CH:34][C:35]([O:6][C:2]([CH3:3])([CH3:1])[C:4]#[CH:5])=[CH:36][C:37]=1[Cl:38]

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
CC(C)(C#C)O
Name
Quantity
20 mmol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
20 mmol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Name
Quantity
22 mmol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
CuCl2.H2O
Quantity
10 mg
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 20 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with H2O
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
EXTRACTION
Type
EXTRACTION
Details
to extract the product twice
WASH
Type
WASH
Details
Organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC(C#C)(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.